The first paper details an alternative approach to synthesize enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a precursor to Aprepitant. The study describes a robust process involving the resolution of N-benzylglycinamide via diastereomeric salt crystallization, followed by alkylation and stereocontrolled cyclization. The optimized reaction conditions were designed for commercial-scale implementation, indicating the potential for large-scale production of this medically important compound1.
The second paper presents a convenient synthesis method for optically active 3-morpholinecarboxylic acid and its thio analogue. These intermediates are valuable in the synthesis of various pharmacologically active compounds. The method involves the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol. The significance of this research lies in the development of a new synthetic route that could be applied to the production of other optically active substances2.
Both studies contribute significantly to the field of medicinal chemistry by providing efficient synthetic routes to enantiomerically pure compounds. The ability to produce these intermediates with high enantiopurity is essential for the development of drugs with specific therapeutic effects and minimal side effects. The methodologies described could be adapted for the synthesis of a wide range of biologically active molecules, demonstrating the broad applicability of this research12.
(S)-4-Benzyl-3-morpholinecarboxylic acid is a chiral compound that plays a significant role in organic chemistry and medicinal research. It features a morpholine ring that is substituted with a benzyl group and a carboxylic acid group, making it a versatile intermediate in various chemical syntheses. The compound is recognized for its potential applications in the pharmaceutical industry, particularly in the development of enzyme inhibitors and receptor ligands, as well as its possible therapeutic effects including anti-inflammatory and anticancer properties .
This compound can be synthesized through various methods involving the reaction of benzylamine with diethyl oxalate, leading to the formation of the morpholine ring. The synthesis often requires specific reaction conditions, including the use of bases such as sodium hydride or potassium carbonate to facilitate cyclization .
(S)-4-Benzyl-3-morpholinecarboxylic acid belongs to the class of morpholine derivatives, which are cyclic amines that are widely studied for their biological activities. The presence of the chiral center enhances its specificity in biological interactions, making it a valuable candidate for drug development .
The synthesis of (S)-4-benzyl-3-morpholinecarboxylic acid typically involves several steps:
In industrial settings, methods may include optimizations for yield and purity, such as continuous flow synthesis and automated reactors to enhance efficiency .
(S)-4-Benzyl-3-morpholinecarboxylic acid has a distinct molecular structure characterized by:
(S)-4-Benzyl-3-morpholinecarboxylic acid can undergo various chemical reactions:
The mechanism of action for (S)-4-benzyl-3-morpholinecarboxylic acid involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor functions. This specificity is enhanced by its chirality, which can influence binding affinities and biological responses .
The compound's stability and reactivity profile make it suitable for various applications in organic synthesis and medicinal chemistry .
(S)-4-benzyl-3-morpholinecarboxylic acid has several scientific uses:
The systematic IUPAC name for this compound is (3S)-4-(phenylmethyl)morpholine-3-carboxylic acid, reflecting its core morpholine ring substituted at the nitrogen atom with a benzyl group and at the C3 position with a carboxylic acid group. The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.26 g/mol [2]. The defining structural feature is the stereogenic carbon at position C3 of the morpholine ring, which exhibits an (S)-configuration. This chiral center arises from the asymmetric carbon bearing the carboxylic acid (-COOH) functional group, with the spatial arrangement of substituents following the S-enantiomer's priority sequence [2]. The chiral specificity is critical for interactions in biological systems and asymmetric synthesis.
Table 1: Stereochemical Identification
Property | Specification |
---|---|
Absolute Configuration | (S) at C3 |
Chiral Centers | 1 (C3 position) |
Molecular Formula | C₁₂H₁₅NO₃ |
Molecular Weight | 221.26 g/mol |
While experimental X-ray crystallographic data for the pure (S)-enantiomer is not explicitly provided in the search results, comparative analysis of the (R)-enantiomer suggests a twisted chair conformation for the morpholine ring. The presence of the bulky benzyl substituent at N4 and the carboxylic acid group at C3 imposes significant steric constraints, influencing ring puckering. Computational models indicate that the (S)-configuration stabilizes through intramolecular hydrogen bonding between the carboxylic acid proton and the morpholine oxygen, reducing ring flexibility. This conformational preference may enhance crystalline packing efficiency, though experimental verification is warranted [1] [2].
(S)-4-Benzyl-3-morpholinecarboxylic acid is a solid at room temperature [1]. Its solubility profile is dominated by the carboxylic acid group, conferring moderate polarity. It demonstrates:
The compound's melting point remains unspecified in the available data. However, its structural analog, the (R)-enantiomer, is handled as a combustible solid (Storage Class Code 11), suggesting decomposition may occur below or near conventional melting points [1]. Thermal stability is likely constrained by the decarboxylation tendency of β-amino carboxylic acids and the potential for benzyl group oxidation. Differential scanning calorimetry (DSC) would be required to characterize exact phase transitions.
The carboxylic acid group dominates the ionization behavior, with an estimated pKa of ~3.5–4.5 based on analogous β-substituted carboxylic acids. This range implies partial deprotonation at physiological pH (7.4), influencing bioavailability and membrane permeability.
The experimental LogP (octanol-water partition coefficient) is reported as 0.972 [2], indicating a balanced hydrophilic-lipophilic character. This value arises from competing influences:
Table 2: Key Physicochemical Parameters
Property | Value | Significance |
---|---|---|
LogP | 0.972 [2] | Predicts moderate membrane permeability |
Topological PSA | 49.77 Ų [2] | Indicates moderate passive cellular absorption |
Hydrogen Bond Donors | 1 (COOH group) [2] | Impacts solvation and protein binding |
Hydrogen Bond Acceptors | 4 [2] | Influences aqueous solubility |
The topological polar surface area (TPSA) of 49.77 Ų [2] aligns with moderately permeable compounds, suggesting potential for blood-brain barrier penetration. The hydrogen bond donor count (1) and acceptor count (4) further rationalize its solubility and intermolecular interaction potential [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1